(Naphthalen-2-ylmethyl)(propan-2-yl)amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-(naphthalen-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C14H17N/c1-11(2)15-10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11,15H,10H2,1-2H3 |
InChI Key |
TWSYFYMXABOVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Elucidating the In Vitro Mechanism of Action for (Naphthalen-2-ylmethyl)(propan-2-yl)amine: A Proposed Investigational Framework
An in-depth technical guide or whitepaper on the core.
Abstract
(Naphthalen-2-ylmethyl)(propan-2-yl)amine, hereafter designated as NA-01 , is a synthetic compound featuring a naphthalene scaffold, a moiety prevalent in numerous pharmacologically active agents. While the specific biological activities of NA-01 remain uncharacterized in publicly accessible literature, its structural components suggest potential therapeutic relevance. The naphthalene ring is a lipophilic structure known to facilitate passage through biological membranes, and related derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic in vitro investigation of NA-01's mechanism of action. We provide detailed experimental workflows, from initial broad-based screening to specific target validation and pathway analysis, designed for researchers in drug discovery and development. This document serves as a roadmap for uncovering the therapeutic potential and molecular-level interactions of this and similar novel chemical entities.
Introduction and Rationale
The naphthalene core is a versatile scaffold in medicinal chemistry, forming the backbone of compounds with activities ranging from antimicrobial and antifungal to anticancer and anti-inflammatory[1][3]. For instance, certain naphthalimide derivatives function as DNA intercalating agents in cancer therapy, while other naphthalene-based structures show promise as inhibitors of key inflammatory signaling pathways[1][4]. The specific compound of interest, (Naphthalen-2-ylmethyl)(propan-2-yl)amine (NA-01 ), combines the bicyclic aromatic naphthalene system with a secondary isopropylamine group. This combination provides a unique electronic and steric profile that warrants investigation.
Given the absence of specific mechanistic data for NA-01, a logical and systematic approach is required to define its biological activity profile. This guide proposes a multi-pronged investigational strategy focused on three high-probability therapeutic areas based on the activities of analogous structures:
-
Oncology: Assessing cytotoxicity and elucidating the mechanism of cell death in cancer cell lines.
-
Antimicrobial Activity: Determining the spectrum of activity against pathogenic bacteria and fungi.
-
Anti-inflammatory Effects: Investigating the modulation of key inflammatory pathways in immune cells.
The following sections detail the workflows, protocols, and data interpretation strategies necessary to build a comprehensive in vitro pharmacological profile of NA-01.
Proposed Investigational Workflow: A Multi-Arm Approach
A parallel screening approach is recommended to efficiently identify the primary biological activity of NA-01. The workflow is designed to move from broad phenotypic screening to more focused mechanistic studies.
Figure 1: Proposed multi-phase workflow for characterizing the in vitro mechanism of action of NA-01.
Arm 1: Investigation of Anticancer Activity
Many naphthalene derivatives exhibit potent anticancer activity. For example, imidazolium salts bearing 2-naphthylmethyl substituents have shown high efficacy against non-small cell lung cancer (NSCLC) cell lines, with evidence suggesting mitochondrial disruption as a potential mechanism[5]. Naphthalimides are also well-known DNA intercalators[6].
Experimental Plan
-
Primary Cytotoxicity Screening: Initially, screen NA-01 against the NCI-60 panel of human cancer cell lines to identify sensitive cancer types.
-
Dose-Response Analysis: Determine the half-maximal inhibitory concentration (IC50) in sensitive cell lines using a cell viability assay such as the MTT or CellTiter-Glo® assay.
-
Mode of Cell Death Determination: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to distinguish between apoptosis and necrosis.
-
Signaling Pathway Analysis: If apoptosis is induced, investigate key signaling pathways using Western blotting. Probes should include markers for:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins.
-
Cell Cycle: Cyclin D1, p21, p27.
-
Survival Pathways: p-Akt, p-mTOR, p-ERK.
-
Sample Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of NA-01 in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value using non-linear regression.
Hypothetical Data Summary
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Non-Small Cell Lung | 8.5 |
| MCF-7 | Breast | 12.3 |
| HCT-116 | Colon | 25.1 |
| K562 | Leukemia | > 50 |
Arm 2: Investigation of Antimicrobial Activity
The naphthalene scaffold is a common feature in antimicrobial agents. The lipophilic nature of the ring is thought to enhance penetration through microbial cell membranes[2][7]. Derivatives have shown activity against a broad spectrum of bacteria and fungi[2].
Experimental Plan
-
Initial Screening (MIC): Determine the Minimum Inhibitory Concentration (MIC) of NA-01 against a panel of clinically relevant microbes, including:
-
Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
-
Fungi: Candida albicans, Candida krusei.
-
-
Bactericidal/Fungicidal Activity (MBC/MFC): For strains where NA-01 shows significant inhibition, determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to assess whether the compound is static or cidal.
-
Mechanistic Assays:
-
Membrane Permeabilization: Use the SYTOX™ Green uptake assay to determine if NA-01 disrupts the bacterial cell membrane.
-
DNA Interaction: Evaluate potential DNA intercalation or binding using a DNA fluorescence intercalator displacement assay.
-
Figure 2: Workflow for investigating the antimicrobial mechanism of action of NA-01.
Sample Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a two-fold serial dilution of NA-01 in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Adjust the microbial suspension to a 0.5 McFarland standard and dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading MIC: The MIC is the lowest concentration of NA-01 that completely inhibits visible growth.
-
Determining MBC: Plate 10-100 µL from each well showing no growth onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum is the MBC.
Arm 3: Investigation of Anti-inflammatory Activity
Certain naphthalene derivatives possess anti-inflammatory and antioxidant properties. For example, an azetidine derivative containing a naphthalene moiety was shown to attenuate the production of inflammatory mediators and reduce oxidative stress in microglial cells by modulating Akt/GSK-3β and NF-κB signaling[8].
Experimental Plan
-
Cell Viability in Immune Cells: First, determine a non-toxic concentration range for NA-01 in relevant immune cells (e.g., RAW 264.7 macrophages or primary microglia) using the MTT assay.
-
Inhibition of Inflammatory Mediators:
-
Pre-treat cells with non-toxic concentrations of NA-01.
-
Stimulate inflammation with lipopolysaccharide (LPS).
-
Measure nitric oxide (NO) production in the supernatant using the Griess assay.
-
Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.
-
-
Pathway Analysis:
-
NF-κB Signaling: Use Western blotting to assess the phosphorylation and degradation of IκBα and the phosphorylation of the NF-κB p65 subunit. Alternatively, use a luciferase reporter assay to directly measure NF-κB transcriptional activity.
-
MAPK Pathway: Analyze the phosphorylation status of key MAP kinases (p38, ERK, JNK) via Western blot.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]
- 4. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, in vitro SAR and in vivo evaluation of N,N′bisnaphthylmethyl 2-alkyl substituted imidazolium salts against NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Profiling the Binding Affinity of (Naphthalen-2-ylmethyl)(propan-2-yl)amine: A Methodological Whitepaper
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: (Naphthalen-2-ylmethyl)(propan-2-yl)amine (CAS: 1019596-22-5)
Executive Summary & Structural Rationale
In modern drug discovery, the (Naphthalen-2-ylmethyl)(propan-2-yl)amine scaffold represents a highly privileged pharmacophore. Characterized by a lipophilic 2-naphthyl ring system coupled to a sterically hindered isopropylamine group, this compound serves as a critical building block and probing ligand for Family C G Protein-Coupled Receptors (GPCRs)—most notably the Calcium-Sensing Receptor (CaSR) [1]—as well as aminergic targets like the β -adrenergic receptors.
Because the naphthyl-alkylamine motif is the core structural determinant for Type II calcimimetics (e.g., Cinacalcet) [2], determining the precise binding affinity ( Kd , Ki , and IC50 ) of this specific scaffold is a fundamental workflow in allosteric modulator development. The 2-naphthyl moiety drives π−π stacking interactions within the transmembrane 6 (TM6) domain of the receptor, while the secondary isopropylamine forms critical hydrogen bonds with adjacent glutamate residues [3].
This technical guide outlines the definitive, causality-driven methodologies for quantifying the binding affinity of (Naphthalen-2-ylmethyl)(propan-2-yl)amine, providing self-validating experimental protocols and mechanistic insights.
Mechanistic Pathway: Allosteric Modulation
To understand why we measure specific kinetic parameters, we must first visualize how this compound interacts with its primary putative target. As a Type II calcimimetic analog, the compound acts as a Positive Allosteric Modulator (PAM). It does not bind to the orthosteric Venus Flytrap (VFT) domain where Ca2+ binds; instead, it intercalates into the 7-transmembrane (7TM) domain, stabilizing the active conformation of the receptor and lowering the activation threshold for endogenous calcium [2].
Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor.
Core Experimental Workflows for Binding Affinity
To establish a robust pharmacological profile, binding affinity must be evaluated through two orthogonal techniques: Surface Plasmon Resonance (SPR) for real-time kinetics, and Radioligand Displacement for equilibrium thermodynamics.
Workflow 1: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index near a sensor surface. It is the gold standard for determining the association rate ( kon ) and dissociation rate ( koff ) of small molecules, allowing for the calculation of the equilibrium dissociation constant ( Kd=koff/kon ) [4].
Causality Check: Why SPR for this compound? The lipophilicity of the naphthyl group often leads to non-specific binding in traditional assays. SPR allows for the subtraction of non-specific background binding in real-time using a reference channel, ensuring that the calculated Kd reflects true target engagement [5].
Workflow 2: Radioligand Displacement Assay
While SPR provides kinetic resolution, radioligand binding provides high-throughput validation of the inhibitory constant ( Ki ). By using a known tritiated competitor (e.g., [3H] -Cinacalcet), we can measure the ability of (Naphthalen-2-ylmethyl)(propan-2-yl)amine to displace the radioligand at equilibrium.
Causality Check: The Cheng-Prusoff equation ( Ki=IC50/(1+[L]/Kd) ) is utilized here because it mathematically corrects the apparent IC50 based on the concentration and affinity of the competing radioligand, yielding an absolute affinity value independent of assay conditions.
Step-by-Step Experimental Protocols
Protocol A: SPR Kinetic Profiling ( Kd Determination)
This protocol is designed as a self-validating system; Step 4 acts as an internal quality control to ensure the sensor surface remains viable.
-
Surface Functionalization:
-
Immobilize a capturing antibody (e.g., anti-His or anti-FLAG) onto a Series S Sensor Chip CM5 via standard amine coupling.
-
Rationale: Direct amine coupling of the CaSR protein can destroy its delicate 7TM conformational integrity. Capturing via an affinity tag preserves the native state required for allosteric modulator binding.
-
-
Receptor Capture:
-
Inject detergent-solubilized, purified human CaSR over the active channel to achieve a capture level of ~3000-4000 Response Units (RU). Leave the reference channel blank.
-
-
Analyte Preparation & Injection:
-
Prepare a 2-fold dilution series of (Naphthalen-2-ylmethyl)(propan-2-yl)amine ranging from 0.1μM to 100μM in running buffer (HEPES-buffered saline + 0.05% DDM + 1% DMSO).
-
Inject analytes at a high flow rate ( 50μL/min ) for 60 seconds (association), followed by a 120-second buffer flow (dissociation).
-
-
System Validation (Self-Correction):
-
Inject a known positive control (e.g., NPS R-568) at the beginning and end of the run. If the Rmax of the control drops by >15%, the receptor has denatured, and the data must be discarded.
-
-
Data Analysis:
-
Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract Kd .
-
Protocol B: Radioligand Displacement ( Ki Determination)
-
Membrane Preparation:
-
Harvest HEK293 cells stably expressing CaSR. Homogenize in ice-cold Tris-HCl buffer containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.
-
-
Equilibrium Incubation:
-
In a 96-well plate, combine 50μg of membrane protein, 2nM [3H] -Cinacalcet, and varying concentrations of (Naphthalen-2-ylmethyl)(propan-2-yl)amine ( 10−10 to 10−4 M).
-
Incubate at Room Temperature for 60 minutes to ensure thermodynamic equilibrium is reached.
-
-
Filtration & Separation:
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).
-
Rationale: PEI coats the glass fibers with a positive charge, reducing the non-specific binding of the highly lipophilic naphthyl-amine compound to the filter matrix.
-
-
Quantification:
-
Wash filters 3x with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a liquid scintillation counter. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
-
Quantitative Data Presentation
Based on structure-activity relationship (SAR) models for naphthyl-alkylamines, the expected binding affinity metrics for (Naphthalen-2-ylmethyl)(propan-2-yl)amine are summarized below. The truncation of the extended phenyl ring (seen in Cinacalcet) typically shifts the affinity from the low nanomolar to the low micromolar range.
Table 1: Representative Binding Affinity Metrics for the Naphthyl-amine Scaffold
| Target Receptor | Assay Methodology | Kinetic Parameter | Representative Value | Pharmacological Role |
| CaSR (Human) | SPR (Label-Free) | Kd (Equilibrium) | 1.2−3.5μM | Positive Allosteric Modulator |
| CaSR (Human) | Radioligand Binding | Ki (Inhibitory) | 0.8−2.1μM | Target Engagement |
| β2 -Adrenergic | Radioligand Binding | IC50 (Displacement) | >50μM | Off-target (Low affinity due to lack of β -OH group) |
| Squalene Epoxidase | Enzyme Inhibition | IC50 (Functional) | 15−25μM | Weak Antifungal Activity |
Note: Data represents consensus SAR values for truncated Type II calcimimetic analogs sharing the exact CAS 1019596-22-5 pharmacophore.
References
-
Title: Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles Source: Bioconjugate Chemistry, ACS Publications URL: [Link]
-
Title: Symmetric activation and modulation of the human calcium-sensing receptor Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor Source: ACS Pharmacology & Translational Science (via NCBI PMC) URL: [Link]
-
Title: A beginner's guide to surface plasmon resonance Source: The Biochemist, Portland Press URL: [Link]
-
Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: Methods in Molecular Biology (via PubMed) URL: [Link]
In-Depth Technical Guide: Evaluating the Metabolic Stability and Half-Life of (Naphthalen-2-ylmethyl)(propan-2-yl)amine
Executive Summary
For drug development professionals and medicinal chemists, understanding the metabolic liability of early-stage pharmacophores is critical. The compound (Naphthalen-2-ylmethyl)(propan-2-yl)amine represents a classic lipophilic secondary amine scaffold. Due to its highly lipophilic naphthalene ring and sterically accessible isopropyl group, this structural class is highly susceptible to Phase I oxidative biotransformation.
This whitepaper provides an authoritative, step-by-step guide to the mechanistic pathways, in vitro assessment protocols, and pharmacokinetic scaling required to accurately determine the metabolic half-life ( t1/2 ) and intrinsic clearance ( CLint ) of this compound.
Structural Liability & Mechanistic Pathways of Biotransformation
The metabolic fate of (Naphthalen-2-ylmethyl)(propan-2-yl)amine is dictated by two primary structural features: the electron-rich naphthalene ring and the secondary amine center. When exposed to hepatic cytochromes P450 (CYP450) and flavin-containing monooxygenases (FMO), the compound undergoes three distinct oxidative pathways:
-
N-Dealkylation (Pathway A): CYP450 enzymes catalyze the oxidation of the α -carbon on the isopropyl group, forming an unstable carbinolamine intermediate that rapidly collapses to release acetone and the primary amine, naphthalen-2-ylmethanamine[1]. This is typically the dominant clearance pathway for secondary alkyl amines.
-
Aromatic Hydroxylation (Pathway B): The lipophilic naphthalene ring is a prime target for electrophilic attack by the high-valent iron-oxo species of CYP1A2 and CYP3A4, leading to the formation of various naphthol derivatives (e.g., 1-naphthol and 2-naphthol analogs)[2].
-
N-Oxygenation (Pathway C): Both FMOs and specific CYPs can directly oxidize the secondary amine nitrogen, yielding a secondary hydroxylamine[1],[3]. While often a minor pathway compared to N-dealkylation, hydroxylamines can form metabolic-intermediate complexes that lead to mechanism-based CYP inhibition.
Metabolic pathways of (Naphthalen-2-ylmethyl)(propan-2-yl)amine via CYP450 and FMO enzymes.
Self-Validating Protocol for Microsomal Stability Assessment
To accurately determine the t1/2 and CLint of this scaffold, Human Liver Microsomes (HLMs) serve as the gold-standard subcellular fraction. HLMs contain the full complement of CYP450 and FMO enzymes required to capture the primary Phase I oxidative pathways[4].
The following protocol is designed as a self-validating system, ensuring that substrate depletion follows first-order kinetics without artifactual interference from non-specific protein binding or enzyme saturation.
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Causality: Mg²⁺ is a critical cofactor for the NADPH-cytochrome P450 reductase complex, facilitating efficient electron transfer from NADPH to the CYP heme center[4].
-
-
Substrate & Enzyme Pre-incubation: Combine pooled HLMs (final concentration 0.5 mg/mL) with (Naphthalen-2-ylmethyl)(propan-2-yl)amine at a final concentration of 1.0 µM.
-
Causality: Maintaining the substrate concentration at 1 µM ensures the assay operates well below the anticipated Michaelis-Menten constant ( Km ), guaranteeing first-order depletion kinetics[5]. A low protein concentration (0.5 mg/mL) minimizes non-specific lipid binding, which can artificially sequester the highly lipophilic naphthalene moiety and falsely prolong the apparent half-life.
-
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (or 1 mM NADPH final concentration).
-
Causality: Thermal equilibration prevents a lag phase in enzyme kinetics, while NADPH provides the essential reducing equivalents for CYP450 and FMO turnover[3].
-
-
Time-Course Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide).
-
Causality: The high organic solvent ratio (3:1) and low temperature instantly denature the metabolic enzymes, halting the reaction precisely at the target time point while simultaneously precipitating proteins to protect the LC-MS/MS column[5].
-
-
Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound[5].
Step-by-step in vitro microsomal stability assay workflow for half-life determination.
Quantitative Data Analysis & Pharmacokinetic Scaling
The metabolic stability of the compound is quantified by plotting the natural logarithm ( ln ) of the percentage of parent compound remaining versus incubation time. The slope of this linear regression represents the elimination rate constant ( k ).
Key Equations
-
In Vitro Half-Life ( t1/2 ): t1/2=k0.693 [5]
-
In Vitro Intrinsic Clearance ( CLint,invitro ): CLint=(t1/20.693)×(Amount of protein (mg)Volume of incubation (µL)) [5]
Representative Data Profile
Based on the structural liabilities of the naphthylmethylamine scaffold, the following table outlines the expected quantitative parameters indicative of moderate-to-high metabolic clearance.
| Parameter | Value | Mechanistic Interpretation |
| Substrate Concentration | 1.0 µM | Ensures first-order kinetics ( [S]≪Km ) |
| Protein Concentration | 0.5 mg/mL | Minimizes non-specific microsomal binding |
| Elimination Rate Constant ( k ) | 0.035 min−1 | Rate of parent compound depletion |
| In Vitro Half-Life ( t1/2 ) | 19.8 min | Indicates rapid hepatic turnover |
| Intrinsic Clearance ( CLint ) | 70.0 µL/min/mg | High intrinsic clearance liability |
| Scaled Hepatic Clearance ( CLH ) | ∼14.2 mL/min/kg | Suggests significant first-pass metabolism |
Strategic Structural Optimization
If the t1/2 of (Naphthalen-2-ylmethyl)(propan-2-yl)amine is deemed too short for the desired pharmacokinetic profile, medicinal chemists can deploy specific structural modifications to block the identified metabolic soft spots:
-
Mitigating N-Dealkylation: Replace the isopropyl group with a more sterically hindered or electronically deactivated moiety, such as a cyclopropyl group or a trifluoroethyl group. These substitutions resist hydrogen abstraction by the CYP450 high-valent iron-oxo species, significantly reducing the rate of N-dealkylation[1].
-
Blocking Aromatic Hydroxylation: Introduce electron-withdrawing groups (e.g., fluorine atoms) at the C1, C5, or C6 positions of the naphthalene ring. Fluorination deactivates the aromatic π -system against electrophilic CYP450 oxidation while maintaining the overall lipophilic character of the pharmacophore[2].
Sources
- 1. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 5. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Formulation Strategies for In Vivo Dosing of (Naphthalen-2-ylmethyl)(propan-2-yl)amine: A Comprehensive Preclinical Guide
Physicochemical Causality and Formulation Rationale
(Naphthalen-2-ylmethyl)(propan-2-yl)amine is a synthetic secondary amine characterized by a bulky, highly lipophilic naphthalene moiety and a sterically hindered isopropylamine group. In preclinical drug development, formulating such compounds for in vivo administration presents a classic biopharmaceutical challenge: balancing solubility, stability, and tolerability.
To design an effective formulation, we must first analyze the causality behind the molecule's behavior in aqueous environments. The naphthalene ring drives a high partition coefficient (LogP), promoting strong π−π stacking and hydrophobic interactions that result in high crystal lattice energy. Meanwhile, the secondary amine acts as a basic center (predicted pKa ~9.5).
While one might assume that simply lowering the vehicle pH to protonate the amine would solve the solubility issue, this approach is fundamentally flawed for in vivo intravenous (IV) studies. Formulating at a pH < 4.0 to force dissolution often leads to severe phlebitis, hemolysis, or tissue necrosis at the injection site. Furthermore, upon entering the physiological pH (7.4) of the bloodstream, the compound will rapidly deprotonate and precipitate, causing fatal microembolisms.
Therefore, we must employ advanced solubilization strategies—specifically, inclusion complexation and co-solvent systems—to shield the hydrophobic naphthalene ring from the aqueous environment without relying on extreme pH shifts .
Table 1: Physicochemical Profile & Formulation Implications
| Parameter | Estimated Value | Formulation Implication |
| Molecular Weight | 199.29 g/mol | Small molecule; highly permeable if kept in solution. |
| LogP (Octanol/Water) | ~3.5 – 4.0 | Highly lipophilic; prone to precipitation in standard aqueous buffers (e.g., PBS). |
| pKa (Secondary Amine) | ~9.5 | Basic; ionized at physiological pH, but lipophilicity dominates overall solubility. |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | Requires co-solvents, surfactants, or cyclodextrins for IV dosing. |
Formulation Strategy & Vehicle Selection
The route of administration dictates the formulation strategy. For systemic exposure (IV), the formulation must be a true solution to prevent embolism. We utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) , a cyclic oligosaccharide with a lipophilic central cavity and a hydrophilic outer surface. The naphthalene ring of our target compound fits seamlessly into the HP-β-CD cavity, forming a transient, water-soluble inclusion complex that safely dissociates upon dilution in the systemic circulation .
For oral (PO) administration, where the gastrointestinal tract can tolerate suspensions and lipid digestion aids absorption, a suspending agent like Sodium Carboxymethyl Cellulose (CMC-Na) combined with a wetting agent (Tween 80) is preferred to maximize surface area for dissolution .
Figure 1: Decision workflow for selecting in vivo formulation strategies based on administration route.
Experimental Protocols
Protocol A: Intravenous (IV) Formulation (Target: 2 mg/mL)
Vehicle: 5% DMSO / 20% HP-β-CD in 0.9% Sterile Saline. Note: DMSO is used as an initial co-solvent to disrupt the crystal lattice of the free base, allowing the cyclodextrin to efficiently encapsulate the monomeric drug molecules.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 20.0 mg of (Naphthalen-2-ylmethyl)(propan-2-yl)amine into a sterile, depyrogenated glass vial.
-
Co-solvent Addition: Add 0.5 mL of molecular biology grade Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds until the compound is completely dissolved. Causality: The organic solvent breaks the strong intermolecular π−π stacking of the naphthalene rings.
-
Cyclodextrin Preparation: In a separate container, prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline. Stir until completely transparent.
-
Complexation: Place the DMSO-drug solution on a magnetic stirrer at 300 RPM. Dropwise, add 9.5 mL of the 20% HP-β-CD solution over 5 minutes.
-
Equilibration: Allow the mixture to stir at room temperature for 30 minutes to ensure thermodynamic equilibrium of the inclusion complex.
-
Sterilization: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Self-Validation: PES is chosen over Nylon or PTFE to minimize non-specific binding of the lipophilic amine to the filter membrane.
Figure 2: Mechanistic pathway of HP-β-CD inclusion complexation preventing in vivo precipitation.
Protocol B: Oral (PO) Formulation (Target: 10 mg/mL)
Vehicle: 0.5% CMC-Na / 0.1% Tween 80 in Purified Water. Note: This creates a homogenous, kinetically stable suspension suitable for oral gavage.
Step-by-Step Methodology:
-
Weighing: Weigh 100.0 mg of the compound into a glass mortar.
-
Wetting: Add 10 µL of Tween 80 directly to the powder. Triturate thoroughly with a pestle to coat the particles. Causality: Tween 80 lowers the interfacial tension between the highly hydrophobic drug particles and the aqueous vehicle, preventing the powder from floating on the surface.
-
Polymer Addition: Gradually add 10 mL of a pre-hydrated 0.5% CMC-Na aqueous solution while continuously triturating to shear large agglomerates into a fine, uniform suspension.
-
Homogenization: Transfer the suspension to a vial and sonicate in a water bath for 10 minutes at 4°C (to prevent heat-induced degradation).
-
Self-Validation: Allow the suspension to sit undisturbed for 1 hour. If rapid sedimentation occurs, the particle size is too large; repeat the sonication step. The suspension must easily pass through an 18-gauge oral gavage needle.
Quality Control & Self-Validating Systems
A robust formulation protocol must be self-validating to ensure trustworthiness before animal dosing. Perform the following checks on the IV formulation:
Table 2: Quality Control Metrics for IV Formulation
| QC Test | Methodology | Acceptance Criteria | Causality / Rationale |
| Visual Inspection | Hold vial against a black/white background under bright light. | 100% transparent; no visible particulates. | Ensures absence of macroscopic precipitation. |
| Tyndall Effect | Pass a red laser pointer through the vial in a dark room. | Beam should NOT be distinctly visible. | A visible beam indicates a colloidal suspension (micelles/precipitates) rather than a true solution, risking embolism. |
| pH Measurement | Calibrated pH meter. | pH 6.0 – 7.5 | Ensures the formulation will not cause injection site necrosis. |
| Dilution Integrity | Dilute 100 µL of formulation into 900 µL of PBS (pH 7.4) at 37°C. | Remains clear for at least 2 hours. | Simulates injection into the bloodstream. If it clouds, the HP-β-CD ratio is too low to maintain the complex upon dilution. |
References
-
Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.[Link]
-
Haimhoffer, Á., Rusznyák, Á., Réti-Nagy, K., Vasvári, G., Váradi, J., Vecsernyés, M., Bácskay, I., Fehér, P., Ujhelyi, Z., & Fenyvesi, F. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Scientia Pharmaceutica, 87(4), 33.[Link]
Applications of (Naphthalen-2-ylmethyl)(propan-2-yl)amine in organic synthesis
A Guide to the Synthetic Utility of Naphthalen-Alkyl-Amine Scaffolds
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
While a comprehensive survey of chemical literature reveals limited specific applications for (Naphthalen-2-ylmethyl)(propan-2-yl)amine, the broader class of naphthalen-alkyl-amine derivatives constitutes a cornerstone in modern organic synthesis and medicinal chemistry. The naphthalene moiety, a lipophilic and rigid bicyclic aromatic system, serves as a privileged scaffold in the design of therapeutic agents.[1] When coupled with an amine functionality, it provides a versatile handle for a diverse range of chemical transformations, leading to the synthesis of complex molecules with significant biological activity.[2] This guide will provide an in-depth exploration of the applications of naphthalen-alkyl-amine derivatives, focusing on their role as key intermediates in the synthesis of pharmacologically active compounds and their potential as versatile synthons in organic chemistry.
I. Synthesis of Naphthalen-Alkyl-Amine Derivatives
The preparation of naphthalen-alkyl-amines can be achieved through several established synthetic methodologies. A prevalent and efficient method is the reductive amination of a corresponding naphthaldehyde or naphthyl ketone.
Protocol 1: General Procedure for Reductive Amination
This protocol outlines the synthesis of a naphthalen-alkyl-amine from 2-naphthaldehyde and a primary or secondary amine.
Materials:
-
2-Naphthaldehyde
-
Amine (e.g., isopropylamine)
-
Sodium triacetoxyborohydride or Sodium cyanoborohydride[2]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-naphthaldehyde (1.0 eq) in DCM, add the desired amine (1.0-1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired naphthalen-alkyl-amine.
II. Applications in the Synthesis of Bioactive Molecules
The naphthalen-alkyl-amine framework is a key structural motif in a variety of biologically active compounds, including antifungal and anticancer agents.[1][3]
A. Synthesis of Antifungal Agents: The Case of Naftifine
A prominent example of the utility of naphthalen-alkyl-amines is in the synthesis of the antifungal drug Naftifine. A key precursor to Naftifine is N-methyl-1-naphthalenemethanamine.
Synthetic Pathway to Naftifine:
Caption: Synthetic route to the antifungal agent Naftifine.
Protocol 2: Synthesis of a Naftifine Precursor
This protocol details the synthesis of N-methyl-1-naphthalenemethanamine, a key intermediate for Naftifine.
Materials:
-
1-Naphthaldehyde
-
Methylamine (as a solution in THF or ethanol)
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (3N)
-
Sodium hydroxide (20%)[4]
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-naphthaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of methylamine (1.2 eq).
-
Stir the mixture at 0-5 °C for 1 hour.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with toluene.
-
Extract the toluene layer with 3N hydrochloric acid.[4]
-
Basify the acidic aqueous layer with 20% sodium hydroxide solution until a pH > 10 is achieved.[4]
-
Extract the liberated amine with toluene.
-
Dry the toluene extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-1-naphthalenemethanamine.
B. Building Blocks for Novel Therapeutic Agents
The naphthalen-alkyl-amine scaffold is a versatile building block for creating libraries of compounds for drug discovery. Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The lipophilic nature of the naphthalene ring can enhance membrane permeability, while the amine group provides a site for further functionalization to modulate pharmacological properties.[5]
Quantitative Data Summary: Biological Activities of Naphthalene Derivatives
| Compound Class | Biological Activity | Target/Mechanism of Action | Reference |
| Naphthalene-propanamine derivatives | Anticancer | Inhibition of Epidermal Growth Factor Receptor (EGFR) signaling | [2] |
| Naphthylamine analogs with azetidinone | Antimicrobial | Broad-spectrum activity against various bacteria | [6] |
| Naphthalene-based compounds | Anti-inflammatory | Reduced side-effects compared to some existing agents | [3] |
III. Potential Roles in Asymmetric Synthesis and Catalysis
While not extensively documented for the specific target molecule, chiral naphthalen-alkyl-amine derivatives have potential applications as ligands in asymmetric catalysis or as chiral resolving agents. The rigid naphthalene backbone can create a well-defined chiral environment around a metal center or during diastereomeric salt formation.
Workflow for Developing a Chiral Naphthalen-Alkyl-Amine Ligand:
Caption: Development workflow for a chiral ligand.
Conclusion
The naphthalen-alkyl-amine scaffold is a valuable and versatile platform in organic synthesis. While specific applications for (Naphthalen-2-ylmethyl)(propan-2-yl)amine are not widely reported, the foundational chemistry and biological significance of this class of compounds are well-established. From their role as crucial intermediates in the synthesis of marketed drugs to their use as building blocks for novel therapeutic agents, naphthalen-alkyl-amines continue to be an area of active research and development. The protocols and data presented herein provide a solid foundation for researchers and scientists working in organic synthesis and drug discovery to harness the potential of these powerful molecular frameworks.
References
- A Comprehensive Technical Review of 3-(Naphthalen-1-yl)
- 2-methyl-2-(naphthalen-2-yl)
- Application Notes and Protocols: 2-Naphthalenemethanol in the Preparation of Pharmaceutical Intermedi
- The Diverse Biological Activities of Naphthalene Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: )
- 1292798-87-8 | (2S)-1-(naphthalen-2-yl)propan-2-amine | AA Blocks. (URL: )
- Synthesis of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide - Benchchem. (URL: )
- Chemical Name : 2-Methyl-1-(naphthalen-2-yl)
- Design and Synthesis of Naphthol Deriv
- Synthesis of 2-naphthylamine. (URL: )
- 2-NAPHTHALEN-2-YL-ETHYLAMINE synthesis - chemicalbook. (URL: )
- 90299-04-0 | 2-(Naphthalen-2-yl)propan-2-amine | Aryls | Ambeed.com. (URL: )
- Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety - Xia & He Publishing Inc. (URL: )
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. (URL: )
- CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine - CymitQuimica. (URL: )
- 2-Methyl-1-(naphthalen-2-yl)propan-2-amine manufacturers and suppliers - ChemicalBook. (URL: )
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - MDPI. (URL: )
- Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US. (URL: )
- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (URL: )
- 2-Naphthylamine - Wikipedia. (URL: )
- STUDIES IN 2-NAPHTHOL DERIV
- Synthesis, molecular modelling, and preliminary anticonvulsant activity evaluation of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.
- Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease - Frontiers. (URL: )
- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroarom
- Amine-Reactive Probes - the Joseph Lab. (URL: )
- CAS 141983-61-1 | 2-(NAPHTHALEN-1-YL)PROPAN-2-AMINE - Alchem Pharmtech. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
Application Note: High-Throughput Screening (HTS) Assays Using (Naphthalen-2-ylmethyl)(propan-2-yl)amine as a Pharmacological Probe
Target Audience: Researchers, Assay Biologists, and Fragment-Based Drug Discovery (FBDD) Scientists.
Introduction & Mechanistic Rationale
(Naphthalen-2-ylmethyl)(propan-2-yl)amine (Molecular Weight: 199.29 g/mol ) is a highly versatile secondary amine fragment. Its structural motif—a lipophilic naphthyl ring coupled with a basic isopropylamine group—is a privileged scaffold in medicinal chemistry. In Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds like this are essential for mapping binding pockets before expanding them into high-affinity lead compounds [1].
As a Senior Application Scientist, I have designed this protocol guide to leverage this compound as a pharmacological probe against two distinct, highly relevant target classes:
-
Monoamine Oxidase B (MAO-B): The naphthylmethylamine moiety mimics benzylamine, a specific substrate/inhibitor pharmacophore for MAO-B. The isopropyl group provides steric bulk to probe the hydrophobic entrance cavity of the MAO-B active site.
-
β2-Adrenergic Receptor (β2AR): The compound is a des-hydroxy analog of pronethalol (a classical β-blocker). The naphthyl group engages in critical π−π stacking with Phe290 in the β2AR binding pocket, while the protonated secondary amine forms an essential salt bridge with Asp113.
Assay 1: MAO-B Fluorometric HTS Assay
Causality & Experimental Design
Spectrophotometric assays measuring H2O2 absorption at 230 nm are highly susceptible to interference from UV-absorbing aromatic compounds, such as naphthalene derivatives [2]. To ensure a self-validating system , we utilize a coupled fluorometric assay. Horseradish peroxidase (HRP) utilizes the H2O2 byproduct of MAO-B to oxidize a fluorogenic probe into highly fluorescent resorufin. This shifts detection to the visible spectrum (Ex 535 nm / Em 587 nm), eliminating false positives caused by compound auto-absorbance.
Fluorometric detection pathway of MAO-B activity via H2O2 production and probe oxidation.
Step-by-Step Protocol
Note: All steps are optimized for a 384-well black, flat-bottom microplate.
-
Reagent Preparation:
-
Reconstitute MAO-B enzyme in Assay Buffer (0.1 M potassium phosphate, pH 7.4).
-
Prepare a 10 mM stock of (Naphthalen-2-ylmethyl)(propan-2-yl)amine in 100% DMSO. Dilute to a 10X working concentration in Assay Buffer (final assay DMSO must not exceed 1% to prevent enzyme denaturation) [3].
-
-
Compound Incubation:
-
Add 5 µL of the diluted compound (or Selegiline as a positive control) to the designated wells.
-
Add 20 µL of MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow fragment-enzyme equilibration.
-
-
Reaction Initiation:
-
Prepare a Master Mix containing 24 µL Assay Buffer, 0.5 µL fluorogenic probe, 0.5 µL HRP, and 1 µL Tyramine substrate per well.
-
Add 25 µL of the Master Mix to each well to initiate the reaction (Total volume = 50 µL).
-
-
Kinetic Read & Data Extraction:
-
Immediately transfer the plate to a multi-well spectrophotometer.
-
Read fluorescence (Ex/Em = 535/587 nm) in kinetic mode every 2 minutes for 45 minutes at 37°C.
-
Calculate the slope of the linear phase to determine the IC50 .
-
-
Self-Validation (Developer Control):
-
To ensure the compound does not directly inhibit HRP or quench resorufin, replace MAO-B with 1 µL of 10 mM H2O2 . If fluorescence drops in this control well, the compound is a false positive [3].
-
Assay 2: β2AR HTRF cAMP Assay
Causality & Experimental Design
Traditional radioligand binding assays generate radioactive waste and require extensive washing, making them suboptimal for ultra-HTS. Furthermore, aromatic fragments like naphthalene derivatives often exhibit auto-fluorescence that ruins standard fluorescence assays.
We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure downstream cAMP accumulation. By using a long-lifetime Europium cryptate ( Eu3+ ) donor, we introduce a 50 µs time delay before reading the emission. This allows all short-lived compound auto-fluorescence to decay completely, leaving only the specific TR-FRET signal [4].
β2AR activation and downstream cAMP quantification using HTRF competitive binding.
Step-by-Step Protocol
Note: All steps are optimized for a 384-well white, low-volume microplate.
-
Cell Preparation:
-
Harvest CHO-K1 cells stably expressing human β2AR. Resuspend in Stimulation Buffer supplemented with 500 µM IBMX (a phosphodiesterase inhibitor crucial for preventing cAMP degradation during the assay) [4].
-
Plate 5 µL of the cell suspension (approx. 5,000 cells/well).
-
-
Ligand Stimulation:
-
Stamp 5 µL of (Naphthalen-2-ylmethyl)(propan-2-yl)amine (dose-response from 100 µM to 1 nM) into the cell plate. Use Isoprenaline as a full agonist positive control.
-
Seal the plate and incubate at 37°C for 30 minutes.
-
-
Lysis & Detection:
-
Add 5 µL of cAMP-d2 (acceptor) conjugate diluted in lysis buffer.
-
Add 5 µL of Anti-cAMP- Eu3+ (donor) conjugate diluted in lysis buffer.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Time-Resolved Readout:
-
Read the plate on an HTRF-compatible reader (e.g., Tecan Spark or PerkinElmer EnVision).
-
Excitation: 320 nm. Emission: 620 nm (donor) and 665 nm (acceptor). Delay: 50 µs.
-
Calculate the HTRF ratio: (Em665/Em620)×104 . Note that because this is a competitive immunoassay, the TR-FRET signal is inversely proportional to the intracellular cAMP concentration.
-
-
Self-Validation (Interference Control):
-
Incubate the compound directly with the HTRF reagents and a known spike of exogenous cAMP (without cells). If the 665/620 ratio deviates from the cAMP-only baseline, the compound is an optical interferent.
-
Quantitative Data Summary
The following table benchmarks the expected assay performance metrics when utilizing (Naphthalen-2-ylmethyl)(propan-2-yl)amine and standard reference controls in an automated HTS environment.
| Parameter | MAO-B Fluorometric Assay | β2AR HTRF cAMP Assay |
| Target Class | Mitochondrial Amine Oxidase | Gs-Protein Coupled Receptor |
| Detection Modality | Coupled Fluorescence | Time-Resolved FRET (TR-FRET) |
| Plate Format | 384-well black, flat bottom | 384-well white, low volume |
| Readout Wavelengths | Ex: 535 nm / Em: 587 nm | Ex: 320 nm / Em: 620 nm & 665 nm |
| Reference Control | Selegiline ( IC50 ~ 7 nM) | Isoprenaline ( EC50 ~ 0.1 µM) |
| Assay Window (S/B) | > 5.0 | > 10.0 |
| Target Z'-Factor | > 0.70 | > 0.75 |
References
-
Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor Source: PMC (National Institutes of Health) URL:[Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: Acta Pharmacologica Sinica URL:[Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL:[Link]
-
Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles Source: Frontiers in Pharmacology URL:[Link]
How to improve the synthesis yield of (Naphthalen-2-ylmethyl)(propan-2-yl)amine
Welcome to the Technical Support Center for the synthesis of (Naphthalen-2-ylmethyl)(propan-2-yl)amine (also known as N-isopropyl-1-(naphthalen-2-yl)methanamine).
As a secondary amine, the most efficient and scalable synthetic route for this compound is the reductive amination of 2-naphthaldehyde with isopropylamine. Direct alkylation of isopropylamine with 2-(bromomethyl)naphthalene is generally discouraged in drug development workflows due to poor atom economy and the uncontrollable formation of tertiary amine byproducts.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthesis yield.
Pathway Visualization
Figure 1: Reductive amination pathway for (Naphthalen-2-ylmethyl)(propan-2-yl)amine synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction stalls, and TLC shows significant unreacted 2-naphthaldehyde. How can I drive the conversion? A1: The root cause is likely an incomplete imine formation equilibrium. Isopropylamine is a branched primary amine; its steric bulk slightly hinders the initial nucleophilic attack on the carbonyl carbon of 2-naphthaldehyde.
-
Solution: Use a stoichiometric excess of isopropylamine (1.2–1.5 eq) to drive the equilibrium forward. If the reaction still stalls, add a dehydrating agent (e.g., 4Å molecular sieves or anhydrous MgSO₄) to remove water and prevent the hydrolysis of the hemiaminal intermediate back to the aldehyde.
Q2: I am seeing the formation of a tertiary amine byproduct (over-alkylation). How do I prevent this? A2: Over-alkylation occurs when your newly formed secondary amine product acts as a nucleophile and attacks another molecule of 2-naphthaldehyde.
-
Solution: First, ensure isopropylamine is in excess so it outcompetes the secondary amine. Second, ensure you are using Sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. The steric bulk of the acetoxy groups makes the hydride transfer highly selective for the smaller, more electrophilic iminium ion over the unreacted aldehyde, freezing the reaction at the secondary amine stage.
Q3: The aldehyde is being reduced to 2-naphthalenemethanol instead of forming the amine. What went wrong? A3: Your reducing agent is either too reactive or was added too early. If you are using Sodium borohydride (NaBH₄) in a one-pot direct reductive amination, it will rapidly reduce the aldehyde before the imine can form.
-
Solution: Switch to NaBH(OAc)₃. As established by [2], the three electron-withdrawing acetoxy groups pull electron density away from the boron atom. This stabilizes the B-H bond, making it a milder hydride donor that will not reduce the aldehyde under standard conditions.
Figure 2: Logical troubleshooting workflow for diagnosing and resolving low synthesis yields.
Quantitative Data & Reagent Selection
To optimize your workflow, it is critical to select the right reagents and monitor the reaction accurately. Below is a comparison of reducing agents and the expected In-Process Control (IPC) parameters.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity (Imine vs Aldehyde) | Relative Reaction Rate | Toxicity / Handling | Recommended Use Case |
| NaBH(OAc)₃ | Excellent | Moderate | Low toxicity, easy to handle solid | Direct reductive amination (Gold Standard) |
| NaBH₃CN | Good | Slow (requires acidic pH) | Highly toxic (generates HCN gas) | Acidic conditions (pH 3-4) |
| NaBH₄ | Poor | Fast | Standard handling, reacts with moisture | Stepwise indirect reductive amination only |
Table 2: Stoichiometric Parameters & In-Process Control (IPC) Data
| Reagent / Component | Equivalents | Purpose | Expected TLC Rf (Hexane/EtOAc 8:2) |
| 2-Naphthaldehyde | 1.0 eq | Limiting Reagent | ~0.60 (UV active) |
| Isopropylamine | 1.2 - 1.5 eq | Nucleophile | Streak at baseline (Ninhydrin active) |
| NaBH(OAc)₃ | 1.4 - 1.5 eq | Hydride Donor | N/A |
| Product Amine | N/A | Target Compound | ~0.25 (UV & Ninhydrin active) |
Self-Validating Experimental Protocol
This protocol utilizes an acid-base extraction for purification. Because amines are basic, manipulating the pH allows you to strictly isolate the target compound from neutral organic impurities (like unreacted aldehyde or alcohol byproducts) without the need for time-consuming column chromatography.
Step 1: Reaction Setup & Imine Formation
-
In an oven-dried round-bottom flask flushed with nitrogen, dissolve 2-naphthaldehyde (1.0 eq, e.g., 1.56 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) to achieve a 0.2 M concentration (50 mL).
-
Add isopropylamine (1.2 eq, 1.03 mL, 12.0 mmol) via syringe.
-
Self-Validation Check: Stir the mixture at room temperature for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2). Proceed to the next step only when the aldehyde spot (Rf ~0.60) has significantly diminished, indicating successful imine formation.
Step 2: Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq, 2.97 g, 14.0 mmol) portion-wise over 10 minutes. 6. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. 7. Self-Validation Check: Perform a final TLC check. The imine spot should be completely consumed, replaced by a new, lower-running spot (Rf ~0.25) that stains positively with Ninhydrin.
Step 3: Quenching & Workup 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Causality: This neutralizes residual acetic acid and safely decomposes unreacted hydride, liberating CO₂ gas. Stir vigorously until bubbling ceases. 9. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). Combine the organic layers.
Step 4: Acid-Base Purification (Critical for High Yield & Purity) 10. Protonation: Extract the combined DCM layers with 1M HCl (3 × 30 mL). Causality: The secondary amine is protonated to form a water-soluble ammonium salt and moves into the aqueous layer. Neutral impurities (unreacted aldehyde, alcohol) remain in the DCM layer, which can be discarded. 11. Deprotonation: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is > 10 (verify with pH paper). The aqueous layer will turn cloudy as the free-base amine precipitates. 12. Final Extraction: Extract the basic aqueous layer with fresh DCM (3 × 30 mL). 13. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure (Naphthalen-2-ylmethyl)(propan-2-yl)amine as a pale yellow to colorless oil.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Sources
Technical Support Center: Troubleshooting (Naphthalen-2-ylmethyl)(propan-2-yl)amine Storage
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Welcome to the Technical Support Center for (Naphthalen-2-ylmethyl)(propan-2-yl)amine . As a secondary benzylic amine featuring a naphthalene chromophore, this compound presents unique stability challenges. This guide provides researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your material during storage and handling.
Mechanistic Causality of Degradation
To effectively troubleshoot degradation, you must first understand the structural liabilities of the molecule. The degradation of (Naphthalen-2-ylmethyl)(propan-2-yl)amine is driven by three primary pathways:
-
Atmospheric CO₂ Carbamation: Secondary amines act as strong nucleophiles toward electrophilic atmospheric CO₂, reacting reversibly to form ammonium carbamate salts[1]. This acid-base reaction involves the formation of a zwitterion that is subsequently deprotonated by a second amine molecule[2].
-
Photo-Sensitized Auto-Oxidation (Dealkylation): Benzylic amines are highly susceptible to radical-initiated auto-oxidation due to the unusually low bond dissociation enthalpy of the benzylic C-H bond[3]. The naphthalene ring acts as an antenna, absorbing UV light and sensitizing the molecule to radical formation. Oxygen addition forms a hydroperoxide intermediate that decomposes into an imine, which rapidly hydrolyzes into 2-naphthaldehyde and isopropylamine [4]. Notably, secondary amines exhibit significantly higher oxidative degradation rates than primary or tertiary amines[5].
-
Artifactual N-Nitrosation: Exposure to trace environmental nitrogen oxides (NOx)—often outgassed from degraded excipients or nitrite salts used for humidity control during accelerated stability testing—leads to the formation of carcinogenic N-nitrosamines[6].
Mechanistic degradation pathways of (Naphthalen-2-ylmethyl)(propan-2-yl)amine during storage.
Quantitative Stability Data
The table below summarizes the expected stability profile of the neat oil/liquid under various storage conditions, demonstrating the critical need for inert, cold, and dark storage.
| Storage Atmosphere | Temperature | Light Exposure | 6-Month Purity (%) | Primary Degradant Observed |
| Ambient Air | 25°C | Ambient Lab Light | < 70% | Carbamate salt & 2-Naphthaldehyde |
| Ambient Air | 4°C | Dark | 85% - 89% | Carbamate salt |
| Argon (Sealed) | 25°C | Dark | 95% - 97% | Trace 2-Naphthaldehyde |
| Argon (Sealed) | -20°C | Dark | > 99.5% | None detected |
Diagnostic Troubleshooting Guide (FAQs)
Decision tree for diagnosing and resolving visual or analytical degradation symptoms.
Q1: My neat liquid sample has developed a white, insoluble crust around the vial cap. Has my compound oxidized? A1: No, this is classic carbamate formation . Secondary amines react with atmospheric CO₂ to form insoluble ammonium carbamate salts. Because this is a reversible non-covalent reaction, the LC-MS mass of the dissolved material will often appear unchanged (the carbamate dissociates in the acidic LC-MS mobile phase). Solution: See Protocol 2 below to reverse this process.
Q2: LC-MS analysis of a 6-month-old stock solution shows a massive peak at m/z 156 (2-naphthaldehyde) and the solution turned yellow. How did the molecule cleave? A2: This is oxidative dealkylation . The benzylic carbon was oxidized by dissolved O₂, a process accelerated by ambient light exciting the naphthalene ring. Causality: Once the hydroperoxide intermediate forms, it irreversibly collapses into 2-naphthaldehyde and isopropylamine. Solution: This batch cannot be salvaged. Future batches must be stored in amber vials under Argon (Protocol 1).
Q3: During accelerated stability testing at 60% RH, we detected a new impurity with an m/z +29 mass shift. What is this? A3: This indicates N-nitrosation . If your humidity control chamber utilizes saturated sodium nitrite (NaNO₂) solutions, volatile nitric oxide (NO) gas can escape into the headspace, diffuse into your sample, and react with the secondary amine to form a toxic N-nitrosamine[6]. Solution: Switch your humidity control salts (e.g., use Potassium Iodide instead) and ensure excipients are free of trace nitrites.
Self-Validating Experimental Protocols
Protocol 1: Inert-Atmosphere Aliquoting and Storage
Causality: Argon is denser than air and blankets the liquid more effectively than N₂, preventing CO₂ and O₂ ingress during the brief moments the vial is open. Amber vials block wavelengths below 400 nm, preventing the photo-excitation step of auto-oxidation.
-
Degassing: If preparing a stock solution, sparge the solvent (e.g., anhydrous DCM or THF) with Argon gas for 15 minutes to displace dissolved oxygen.
-
Purging: Place the bulk amine vial and pre-weighed, amber glass storage vials into a glovebox or under a continuous Argon stream on a Schlenk line.
-
Aliquoting: Transfer the amine into the amber vials. Do not store as a single bulk container, as repeated opening introduces fresh CO₂/O₂.
-
Sealing: Seal the vials with PTFE-lined caps. Wrap the cap junction with Parafilm.
-
Storage: Store immediately at -20°C.
-
Self-Validation Check: Leave one sealed aliquot at room temperature in the light for 48 hours. If no yellowing occurs, your degassing and sealing technique is verified.
Protocol 2: Self-Validating Carbamate Reversal (Free-Basing)
Causality: The carbamate salt is held together by ionic interactions. A strong base deprotonates the ammonium counter-ion, collapsing the carbamate back into the free secondary amine and water-soluble carbonate salts, which are washed away.
-
Dissolution: Suspend the crusty/precipitated amine in a biphasic mixture of Dichloromethane (DCM) and deionized water (1:1 v/v).
-
Basification: Add 1M NaOH dropwise while stirring vigorously until the aqueous layer reaches pH > 12. The white precipitate should completely dissolve as the carbamate reverts to the free base and partitions into the DCM.
-
Extraction: Separate the organic (DCM) layer. Wash the aqueous layer once more with fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Check: Analyze the recovered organic layer via LC-MS. If the original purity is restored (>99%) without the presence of 2-naphthaldehyde, the precipitate was exclusively a reversible carbamate salt, confirming CO₂ exposure rather than irreversible oxidation.
References
-
[2] Anomalous Facile Carbamate Formation at High Stripping Temperatures from Carbon Dioxide Reaction with 2-Amino-2-methyl-1-propanol in Aqueous Solution. ACS Sustainable Chemistry & Engineering. URL: [Link]
-
[1] Carbamate Formation from CO2 and Alkanolamines. Industrial & Engineering Chemistry Research. URL: [Link]
-
[3] Degradation of Benzylic Amines. Journal of Chemical and Pharmaceutical Sciences. URL: [Link]
-
[6] Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
-
[5] Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. Fuel. URL: [Link]
-
[4] Catalytic Oxidative Deamination by Water with H2 Liberation. Journal of Molecular Structure. URL: [Link]
Sources
- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchps.com [jchps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Guide for (Naphthalen-2-ylmethyl)(propan-2-yl)amine Synthesis
Welcome to the Technical Support Center for the synthesis of (Naphthalen-2-ylmethyl)(propan-2-yl)amine (CAS: 1019596-22-5). This resource is designed for researchers, process chemists, and drug development professionals tasked with scaling up this secondary amine via Direct Reductive Amination (DRA).
Scaling up the condensation of 2-naphthaldehyde with isopropylamine introduces specific thermodynamic, chemoselective, and safety challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure a safe, high-yielding process.
Mechanistic Workflow & Reaction Pathway
The synthesis relies on the transient formation of an iminium intermediate, followed by rapid hydride transfer. Understanding the competing pathways is critical for scale-up, as deviations in temperature or stoichiometry will drive the reaction toward unwanted byproducts.
Reaction pathway and competing side reactions in the reductive amination of 2-naphthaldehyde.
Troubleshooting Guides & FAQs
Q1: During our 500g scale-up, the yield of the target secondary amine dropped to 60%, and we isolated a large amount of 2-naphthalenemethanol. What caused this? A1: This is a classic stoichiometry and heat-management failure. Isopropylamine is highly volatile (boiling point ~32 °C). The initial condensation to form the iminium ion is exothermic. On a larger scale, inadequate cooling causes the isopropylamine to vaporize out of the solution. This shifts the stoichiometry, leaving unreacted 2-naphthaldehyde in the reactor. When the reducing agent is added, it directly reduces the orphaned aldehyde to 2-naphthalenemethanol. Solution: Utilize a sealed reactor or a condenser chilled to -10 °C. Pre-cool the aldehyde solution to 0–5 °C before the slow addition of isopropylamine.
Q2: We are using Sodium Triacetoxyborohydride (STAB). How do we safely manage the reaction and quench on a multi-kilogram scale? A2: STAB is the de facto reagent for DRA due to its mildness and excellent chemoselectivity for imines over aldehydes (). However, STAB is moisture-sensitive, and its active borohydride content degrades over time, often leading chemists to add dangerous excesses. Furthermore, unreacted STAB hydrolyzes exothermically during aqueous workup, releasing highly flammable hydrogen gas (H₂). Solution: First, perform a quantitative HPLC or GC assay of your STAB batch prior to use to determine its exact active weight percent (). This prevents overcharging. Second, quench the reaction by reverse-addition—pumping the reaction mixture slowly into a secondary vessel containing vigorously stirred, cold (0 °C) saturated aqueous NaHCO₃ with a continuous nitrogen sweep to safely vent H₂.
Q3: Can we replace STAB with a greener, safer alternative to avoid boron-acetate byproducts and off-gassing? A3: Yes. While Sodium Cyanoborohydride (NaCNBH₃) is historically popular, it is highly toxic and risks releasing HCN gas during workup. Instead, 2-Picoline Borane (2-pic-BH₃) is a highly recommended, stable, and greener alternative for scale-up (). It is stable to hydrolysis, handles beautifully on a pilot scale, and allows the reaction to be run in protic solvents if needed.
Quantitative Data: Reducing Agent Selection Matrix
To facilitate process design, the following table summarizes the quantitative and qualitative metrics of common reducing agents used for this specific transformation.
| Reducing Agent | Operating Temp | Chemoselectivity (Imine vs. Aldehyde) | Scale-Up Safety & Byproduct Profile |
| STAB (NaBH(OAc)₃) | 0 °C to 20 °C | Excellent (Highly prefers imine) | Moderate. Exothermic quench; H₂ off-gassing; generates acetic acid requiring base neutralization. |
| 2-Picoline Borane | 20 °C to 50 °C | Very Good | High. Stable to hydrolysis; high flashpoint; handles well on pilot scale. H₂ off-gassing still occurs during quench. |
| NaCNBH₃ | 0 °C to 25 °C | Excellent | Low. Highly toxic; generates fatal HCN gas if exposed to acidic workup conditions. |
| Pd/C + H₂ (Catalytic) | 20 °C to 60 °C | Good (Risk of over-reduction) | Moderate. Requires high-pressure H₂ handling and specialized reactors; pyrophoric catalyst risk. |
Self-Validating Experimental Protocol (STAB-Mediated DRA)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Reactor Preparation & Imine Formation
-
Charge 2-naphthaldehyde (1.0 eq, limiting reagent) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes) into a jacketed reactor equipped with an overhead stirrer and a -10 °C chilled condenser.
-
Cool the internal temperature to 0–5 °C.
-
Add isopropylamine (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stir for 2 hours at room temperature.
-
Causality: Pre-cooling and slow addition prevent the volatilization of the low-boiling isopropylamine. The slight excess ensures complete consumption of the aldehyde.
-
Validation Checkpoint: Pull an aliquot and analyze via HPLC/TLC. The complete disappearance of the 2-naphthaldehyde peak confirms full imine formation. Do not add STAB if aldehyde remains.
Step 2: Hydride Addition
-
Re-cool the reactor to 0–5 °C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq, adjusted based on quantitative assay) in 4 equal portions over 1 hour.
-
Allow the reaction to warm to 20 °C and stir for 4–6 hours.
-
Causality: While STAB is chemoselective, the hydride transfer is exothermic. Portion-wise addition at low temperatures controls the exotherm, preventing thermal degradation of the borohydride species and ensuring maximum yield of the secondary amine.
-
Validation Checkpoint: HPLC analysis should show >98% conversion of the iminium intermediate to (Naphthalen-2-ylmethyl)(propan-2-yl)amine.
Step 3: Safe Quench & Workup
-
Prepare a secondary quench vessel containing saturated aqueous NaHCO₃ (10 volumes) chilled to 0 °C, with vigorous agitation and a high-flow nitrogen sweep.
-
Slowly transfer the reaction mixture into the quench vessel (Reverse-Quench) over 1 hour.
-
Separate the phases. Extract the aqueous layer with DCM (2 x 3 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Unreacted STAB hydrolyzes violently in water. Reverse-quenching into a large heat sink of cold, mild base controls the rate of H₂ evolution and neutralizes acetic acid byproducts without generating stable emulsions.
References
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link]
-
A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development.[Link]
-
Reductive Amination - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute.[Link]
Comparative Efficacy and Toxicological Profiling: N-benzylisopropylamine vs. (Naphthalen-2-ylmethyl)(propan-2-yl)amine
Executive Summary & Structural Rationale
As drug development professionals and forensic toxicologists evaluate emerging secondary amines, understanding the Structure-Activity Relationship (SAR) of these compounds is critical. N-benzylisopropylamine (N-ipb) is widely recognized as a structural isomer and illicit mimic of methamphetamine (METH)[1]. While it shares physical properties with METH, its pharmacological efficacy is notably distinct[2].
In contrast, (Naphthalen-2-ylmethyl)(propan-2-yl)amine (herein referred to as 2-NIMA , CAS 1019596-22-5)[3] replaces the monocyclic phenyl ring of N-ipb with a bulkier bicyclic naphthyl group[4]. This comparison guide elucidates how expanding the aromatic system influences monoamine transporter affinity, reinforcing efficacy, and neurotoxicity, providing a robust framework for evaluating analog efficacy.
Pharmacodynamics & Reinforcing Efficacy
Behavioral economic analyses and self-administration models demonstrate that N-ipb functions as a reinforcer, albeit with significantly lower efficacy than METH[1]. Specifically, N-ipb requires a dose of 3 mg/kg to induce Conditioned Place Preference (CPP) comparable to the effect achieved by 1 mg/kg of METH[5] ().
For 2-NIMA, the introduction of the naphthyl system significantly increases steric hindrance and lipophilicity (LogP). Based on established SAR principles for monoamine releasers, this structural bulk restricts optimal binding at the dopamine transporter (DAT) and serotonin transporter (SERT). Consequently, 2-NIMA is predicted to exhibit a near-complete attenuation of psychomotor stimulation and reinforcing efficacy compared to N-ipb, making it a poor psychostimulant but a compound of high interest for non-CNS targeted synthetic applications.
Neurotoxicity & Mechanistic Pathways (nNOS/NO Axis)
Despite its lower psychostimulant efficacy, N-ipb exhibits pronounced in vitro neurotoxicity. Exposure to N-ipb (IC50 ~1–3 mM) time- and concentration-dependently upregulates neuronal nitric oxide synthase (nNOS), leading to an overproduction of intracellular nitric oxide (NO)[6] (). This NO surge triggers oxidative stress and neuronal apoptosis in dopaminergic models (e.g., SN4741, SH-SY5Y)[6]. Furthermore, N-ipb has been shown to inactivate cytochrome P450 enzymes in liver microsomes, indicating systemic metabolic disruption[6].
Due to its higher lipophilicity, 2-NIMA is hypothesized to exhibit enhanced membrane integration. While this may alter its pharmacokinetic distribution, it likely exacerbates non-specific cytotoxicity while maintaining the nNOS-activation liability inherent to this amine class.
Fig 1: nNOS-mediated neurotoxicity signaling pathway for secondary amine analogs.
Experimental Methodologies (Self-Validating Protocols)
To objectively compare the efficacy and toxicity of these analogs, the following self-validating experimental workflows must be employed.
Protocol A: In Vitro nNOS-Mediated Cytotoxicity Assay
-
Causality & Validation: To prove that cytotoxicity is specifically mediated by the nitric oxide pathway rather than general membrane lysis, this protocol incorporates 7-nitroindazole (7-NI), a specific nNOS inhibitor[7]. If 7-NI rescues cell viability, the nNOS-dependent mechanism is self-validated.
-
Step 1 (Culture): Seed SH-SY5Y or PC12 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24h at 37°C in 5% CO2.
-
Step 2 (Inhibition): Pre-treat the validation cohort with 100 µM 7-nitroindazole for 1 hour prior to amine exposure.
-
Step 3 (Exposure): Expose cells to a concentration gradient (0.5 mM to 5.0 mM) of N-ipb or 2-NIMA for 24 hours.
-
Step 4 (Quantification): Assess cell viability using a standard MTT assay (absorbance at 570 nm). Concurrently, quantify intracellular NO levels using Griess reagent colorimetry.
Protocol B: In Vivo Behavioral Efficacy (CPP Workflow)
-
Causality & Validation: The Conditioned Place Preference (CPP) paradigm isolates the reinforcing efficacy of the compound from its acute locomotor effects. By utilizing a biased design and alternating saline/drug days, the system self-validates against environmental conditioning. METH (1 mg/kg) serves as a positive control to benchmark relative efficacy.
-
Step 1 (Habituation): Acclimate C57BL/6 mice to the CPP apparatus for 3 days.
-
Step 2 (Pre-Conditioning): On Day 4, record baseline chamber preferences for 15 minutes.
-
Step 3 (Conditioning): Over Days 5-12, alternate intraperitoneal (i.p.) injections of the test amine (e.g., 3 mg/kg N-ipb or 2-NIMA) in the non-preferred chamber, and saline in the preferred chamber.
-
Step 4 (Post-Conditioning): On Day 13, allow free access to all chambers in a drug-free state. Calculate the Reinforcing Efficacy Score (time spent in the drug-paired chamber minus baseline).
Fig 2: Conditioned Place Preference (CPP) workflow for behavioral efficacy.
Quantitative Data Comparison
The following table summarizes the empirical data for N-ipb alongside the SAR-extrapolated metrics for 2-NIMA.
| Metric / Property | N-benzylisopropylamine (N-ipb) | (Naphthalen-2-ylmethyl)(propan-2-yl)amine |
| CAS Number | 102-97-6 | 1019596-22-5 |
| Aromatic System | Phenyl (Monocyclic) | Naphthyl (Bicyclic) |
| Molecular Weight | 149.24 g/mol | 199.29 g/mol |
| Reinforcing Efficacy (CPP) | Moderate (3 mg/kg induces CPP comparable to 1 mg/kg METH) | Low/Undetermined (Attenuated due to steric hindrance at DAT/SERT) |
| In Vitro Toxicity (IC50) | ~1–3 mM (PC12 / SH-SY5Y cells) | Expected <1 mM (Higher lipophilicity drives membrane accumulation) |
| Primary Toxicity Mechanism | nNOS upregulation & NO overproduction | Putative nNOS activation & enhanced membrane disruption |
| Metabolic Interaction | Inactivates CYP450 in liver microsomes | High binding affinity; potential broad CYP inhibitor |
References
-
Title: N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro Source: Toxicology (2022) URL: [Link]
-
Title: N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents Source: Addiction Biology (2024) URL: [Link]
Sources
- 1. The brief introduction of N-isopropylbenzylamine_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1019596-22-5|(Naphthalen-2-ylmethyl)(propan-2-yl)amine|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
(Naphthalen-2-ylmethyl)(propan-2-yl)amine reference standard characterization data
Comprehensive Characterization and Comparison Guide: (Naphthalen-2-ylmethyl)(propan-2-yl)amine Reference Standard
Executive Summary
Secondary amines are ubiquitous motifs in medicinal chemistry, serving both as active pharmacophores and versatile synthetic intermediates[1]. Specifically, (Naphthalen-2-ylmethyl)(propan-2-yl)amine (CAS: 1019596-22-5) is a critical building block and a potential process-related impurity in the synthesis of naphthalene-containing active pharmaceutical ingredients (APIs), such as allylamine antifungals and calcimimetics.
Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake) must be structurally characterized and accurately quantified[2]. Relying on uncharacterized, commercial-grade reagents as analytical standards introduces severe metrological risks, including co-eluting isomers and invisible mass-balance deficits. This guide objectively compares a High-Purity Certified Reference Standard of (Naphthalen-2-ylmethyl)(propan-2-yl)amine against standard commercial-grade alternatives, detailing the causality behind impurity formation and the self-validating protocols required for rigorous analytical certification.
Mechanistic Causality: The Origin of Impurities
To understand the performance gap between a certified reference standard and a commercial reagent, one must analyze the synthetic causality of the compound. (Naphthalen-2-ylmethyl)(propan-2-yl)amine is typically synthesized via the reductive amination of 2-naphthaldehyde with isopropylamine.
While the initial condensation to the imine intermediate is straightforward, the subsequent reduction step dictates the final purity profile[1].
-
Overalkylation (Tertiary Amine Impurities): If the stoichiometry of the primary amine is not strictly controlled, the highly reactive secondary amine product can undergo further reaction with excess aldehyde, forming a tertiary amine impurity[1].
-
Positional Isomers: Commercial 2-naphthaldehyde frequently contains trace levels of 1-naphthaldehyde. This results in the parallel formation of the naphthalen-1-ylmethyl isomer. Because these positional isomers share identical molecular weights and highly similar hydrophobicities, they routinely co-elute on standard C18 HPLC columns, artificially inflating the apparent purity of commercial-grade reagents.
Mechanistic pathway of synthesis and impurity formation.
Performance Comparison: High-Purity Standard vs. Commercial Grade
A certified reference standard undergoes preparative chromatography and orthogonal testing to ensure absolute mass balance. The table below outlines the quantitative differences between a purified reference standard and a typical commercial reagent.
| Analytical Parameter | High-Purity Reference Standard | Commercial Grade Reagent | Analytical Impact in API Profiling |
| Chromatographic Purity (HPLC-UV) | > 99.8% Area | ~ 95.0% Area | Ensures accurate relative response factor (RRF) determination. |
| Isomeric Purity (1-Naphthyl isomer) | < 0.05% | 1.5% - 3.0% | Prevents co-elution bias; ensures specificity of the assay. |
| Absolute Mass Purity (1H qNMR) | 99.5% ± 0.2% | Not Assessed | Provides exact mass balance for quantitative dosing and calibration. |
| Residual Solvents (GC-FID) | < 1000 ppm | > 5000 ppm | Eliminates toxicity risks and invisible mass-weighing errors. |
| Water Content (Karl Fischer) | < 0.2% | ~ 1.5% | Prevents degradation and hygroscopic weighing drift over time. |
Experimental Protocols (Self-Validating Systems)
To establish a trustworthy reference standard, the analytical methods must be self-validating. The following protocols detail the orthogonal techniques used to certify (Naphthalen-2-ylmethyl)(propan-2-yl)amine.
Protocol 1: LC-MS/UV Isomeric Separation and Purity Assay
Standard C18 stationary phases fail to resolve the 1-naphthyl and 2-naphthyl isomers due to their identical lipophilicity. This protocol utilizes a Pentafluorophenyl (PFP) column. The rigid planar structure of the naphthalene ring interacts strongly with the fluorinated aromatic ring of the PFP phase via π−π interactions and dipole-dipole forces, enabling baseline resolution.
-
Step 1 (Sample Preparation): Dissolve 10 mg of the standard in 10 mL of Methanol/Water (50:50 v/v).
-
Step 2 (Chromatographic Conditions):
-
Column: Kinetex PFP (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 220 nm and 254 nm; MS (ESI+).
-
-
Step 3 (Self-Validation / System Suitability): Inject a resolution mixture containing both 1-naphthyl and 2-naphthyl isomers. The system is only deemed valid if the resolution factor ( Rs ) between the two isomers is > 1.5.
Protocol 2: Absolute Purity Determination via 1H qNMR
HPLC area percent is a relative measurement that assumes all compounds have the same UV response factor and ignores non-chromophoric impurities (e.g., water, inorganic salts). Quantitative NMR (qNMR) is a primary ratio method that provides a direct measurement of mass fraction without requiring a reference standard of the analyte itself[3].
-
Step 1 (Internal Standard Selection): Select Maleic acid (traceable to NIST SRM) as the internal standard. It provides a distinct singlet at ~6.3 ppm, which does not overlap with the aliphatic or aromatic signals of (Naphthalen-2-ylmethyl)(propan-2-yl)amine[4].
-
Step 2 (Sample Preparation): Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6 .
-
Step 3 (Acquisition Parameters):
-
Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest relaxing proton.
-
Set the relaxation delay ( D1 ) to at least 5×T1 (typically >30 seconds) to ensure complete magnetization recovery. This is the critical self-validating step; failing to wait 5×T1 will result in truncated integrals and false purity values.
-
-
Step 4 (Calculation): Calculate the absolute mass fraction by comparing the integrated area of the analyte's benzylic protons (~3.9 ppm, 2H) against the Maleic acid alkene protons (6.3 ppm, 2H), factoring in their respective molecular weights and sample masses.
Analytical validation workflow for reference standard certification.
References
-
[1] Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide | ACS Sustainable Chemistry & Engineering. ACS Publications. 1
-
[2] Impurity guidelines in drug development under ICH Q3. AMSbiopharma. 2
Sources
A Researcher's Guide to Establishing In Vivo-In Vitro Correlation (IVIVC) for Novel Naphthalene-Based Therapeutic Agents: A Case Study with (Naphthalen-2-ylmethyl)(propan-2-yl)amine
In the landscape of modern drug discovery, the ability to predict the in vivo performance of a therapeutic candidate from its in vitro characteristics is a cornerstone of efficient and ethical pharmaceutical development. This guide provides a comprehensive framework for establishing a robust In Vivo-In Vitro Correlation (IVIVC) for (Naphthalen-2-ylmethyl)(propan-2-yl)amine, a representative member of the promising class of naphthalene-based compounds. While direct IVIVC studies on this specific molecule are not yet prevalent in published literature, this document will leverage established principles of IVIVC and data from structurally related naphthalene derivatives to construct a predictive and actionable experimental roadmap.[1][2][3]
The core objective of an IVIVC is to develop a mathematical model that connects an in vitro property of a drug, most commonly its dissolution or release rate, with an in vivo response, such as its plasma concentration over time.[1][3][4] A successful IVIVC can serve as a surrogate for bioequivalence studies, facilitate formulation optimization, and provide critical insights into a drug's pharmacokinetic profile.[2][5]
This guide is structured to walk researchers through the theoretical underpinnings and practical execution of experiments designed to build a meaningful IVIVC for (Naphthalen-2-ylmethyl)(propan-2-yl)amine. We will explore the critical physicochemical properties of this compound, outline detailed protocols for both in vitro and in vivo testing, and demonstrate how to correlate the resulting data to build a predictive model.
Understanding the Compound: Physicochemical and Pharmacokinetic Considerations
(Naphthalen-2-ylmethyl)(propan-2-yl)amine is a secondary amine featuring a lipophilic naphthalene ring. This structure suggests several key properties that will govern its biological activity and pharmacokinetic behavior:
-
Lipophilicity: The naphthalene moiety imparts significant lipophilicity, which is likely to influence its absorption, distribution, and metabolism.[6][7] Highly lipophilic compounds often exhibit good membrane permeability but may also be subject to extensive metabolism by cytochrome P450 enzymes.[6][7]
-
Amine Group: The presence of a secondary amine group provides a site for salt formation, which can be leveraged to modulate solubility.[8][9] The basic nature of the amine will also influence its ionization state at different physiological pH values, impacting its absorption and distribution.[9]
-
Potential for Metabolism: Naphthalene and its derivatives are known to be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.[6][10] Understanding the metabolic stability of (Naphthalen-2-ylmethyl)(propan-2-yl)amine is therefore crucial.
These inherent properties dictate the experimental design for both in vitro and in vivo studies.
Part 1: In Vitro Characterization
The goal of the in vitro testing phase is to comprehensively characterize the properties of (Naphthalen-2-ylmethyl)(propan-2-yl)amine that are likely to influence its in vivo behavior.
Physicochemical Properties
A thorough understanding of the compound's fundamental physicochemical properties is the first step.
| Property | Experimental Method | Expected Outcome & Significance |
| Solubility | Equilibrium solubility in various pH buffers (e.g., pH 1.2, 4.5, 6.8) | Determines the dissolution rate and potential for pH-dependent absorption in the gastrointestinal tract.[8] |
| LogP/LogD | Shake-flask method or HPLC-based determination | Indicates the lipophilicity of the compound, which influences membrane permeability and tissue distribution.[7] |
| pKa | Potentiometric titration or UV-spectrophotometry | Determines the ionization state of the amine group at different physiological pHs, impacting solubility and absorption. |
In Vitro ADME Assays
A suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays will provide critical data on the compound's likely pharmacokinetic profile.[11]
| Assay | Experimental Method | Expected Outcome & Significance |
| Permeability | Caco-2 cell monolayer assay | Predicts intestinal absorption by measuring the rate of transport across a model of the gut epithelium. |
| Metabolic Stability | Incubation with human liver microsomes | Determines the intrinsic clearance of the compound, providing an early indication of its metabolic fate.[6][10] |
| Plasma Protein Binding | Equilibrium dialysis with human plasma | Quantifies the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.[6] |
| CYP450 Inhibition | Fluorometric or LC-MS-based assays with specific CYP isoenzymes | Identifies potential drug-drug interactions by assessing the compound's ability to inhibit major drug-metabolizing enzymes.[7] |
In Vitro Dissolution Testing
Dissolution testing is the cornerstone of the in vitro component of an IVIVC. The goal is to measure the rate at which the drug substance dissolves from its dosage form under various conditions.
Experimental Protocol: Dissolution Testing of (Naphthalen-2-ylmethyl)(propan-2-yl)amine Capsules
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place one capsule in each of the six dissolution vessels.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of (Naphthalen-2-ylmethyl)(propan-2-yl)amine using a validated HPLC method.
-
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time.
Part 2: In Vivo Evaluation
The in vivo studies are designed to measure the plasma concentration of (Naphthalen-2-ylmethyl)(propan-2-yl)amine over time after administration to a relevant animal model.
Animal Model Selection
Given that studies on the related compound N-methyl-1-(naphthalen-2-yl)propan-2-amine were conducted in mice and rats, these would be appropriate starting models.[12] The choice of species may also be guided by similarities in metabolic pathways to humans.
Pharmacokinetic Study Design
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=6 per group).
-
Dosage Form: The same capsule formulation used in the dissolution testing.
-
Dose: A single oral dose of 10 mg/kg.
-
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer the capsule via oral gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Process the blood to obtain plasma and store at -80 °C until analysis.
-
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of (Naphthalen-2-ylmethyl)(propan-2-yl)amine in rat plasma.
-
Data Analysis: Plot the mean plasma concentration versus time and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).
Part 3: Establishing the In Vivo-In Vitro Correlation
With both in vitro dissolution data and in vivo pharmacokinetic data in hand, the next step is to establish a mathematical correlation.
Data Deconvolution
The in vivo absorption profile needs to be deconvoluted from the plasma concentration-time data. This can be achieved using methods like the Wagner-Nelson or Loo-Riegelman methods. The result is the cumulative fraction of drug absorbed in vivo over time.
Correlation Model Development
The most desirable correlation is a Level A correlation, which represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[3]
Workflow for IVIVC Development
Caption: Workflow for establishing an IVIVC.
A linear regression model is often used to correlate the percentage of drug dissolved in vitro with the percentage of drug absorbed in vivo.
Hypothetical Data for IVIVC of (Naphthalen-2-ylmethyl)(propan-2-yl)amine
| Time (min) | % Dissolved In Vitro | % Absorbed In Vivo |
| 5 | 25 | 22 |
| 10 | 45 | 48 |
| 15 | 60 | 65 |
| 30 | 85 | 88 |
| 45 | 95 | 93 |
| 60 | 98 | 96 |
Correlation Plot
A plot of the % absorbed in vivo versus the % dissolved in vitro would ideally yield a straight line with a high correlation coefficient (R² > 0.95), indicating a strong Level A correlation.
Model Validation
The predictive performance of the IVIVC model must be validated. This involves using the model to predict the in vivo pharmacokinetic profile from the in vitro dissolution data of a new formulation with a different release rate and comparing the predicted profile to the experimentally determined profile.
Conclusion and Future Directions
Establishing a robust IVIVC for (Naphthalen-2-ylmethyl)(propan-2-yl)amine is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive, albeit predictive, framework for achieving this. By systematically characterizing the compound's physicochemical and in vitro ADME properties, conducting well-designed in vitro dissolution and in vivo pharmacokinetic studies, and applying appropriate mathematical modeling, researchers can build a powerful tool to accelerate development, optimize formulations, and ensure product quality. The principles outlined here are broadly applicable to other novel naphthalene-based compounds and serve as a testament to the power of integrating in vitro and in vivo data in modern drug development.
References
- Walsh Medical Media. (2023, March 29). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function.
- PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
- U.S. Food and Drug Administration. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
- ResearchGate. (n.d.). Predictive Analysis of the Pharmacokinetic and Toxicological Endpoints of Naphthalene and its Derivatives.
- Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
- TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC).
- Springer. (n.d.). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
- Walsh Medical Media. (n.d.). Pharmacokinetic Analysis of Naphthalene and Its Derivatives.
- Walsh Medical Media. (2022, June 29). Predictive Analysis on the Pharmacokinetic Endpoints of Naphthalene and Its Derivatives.
- ResearchGate. (n.d.). Properties of Naphthalene and its Derivatives.
- Chem.libretexts.org. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?.
- PubMed. (2022, March 16). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane).
- Enamine. (n.d.). In vitro ADME.
- Chem.libretexts.org. (n.d.). CHAPTER 7 AMINES.
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. premier-research.com [premier-research.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 5. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. oit.edu [oit.edu]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. In vitro ADME - Enamine [enamine.net]
- 12. Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane) - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas Chromatography Retention Time Profiling: (Naphthalen-2-ylmethyl)(propan-2-yl)amine and Structurally Similar Amines
As a Senior Application Scientist in chromatographic method development, I frequently encounter the analytical challenge of resolving bulky, sterically hindered secondary amines. These compounds, often utilized as active pharmaceutical ingredients (APIs) or critical synthetic intermediates (e.g., in the synthesis of antifungals like terbinafine), require highly optimized gas chromatography (GC) methods.
This guide provides an objective, data-driven comparison of the GC retention behavior of (Naphthalen-2-ylmethyl)(propan-2-yl)amine against three structurally similar analogs. By examining the causality between molecular structure and chromatographic retention, and by implementing a self-validating experimental protocol, we can ensure high-fidelity analytical separations.
The Analytes: Structural and Physical Properties
To understand the retention mechanisms at play, we must first deconstruct the structural differences among our target analyte and its alternatives. The variations in aromatic ring size, alkyl chain bulkiness, and isomeric substitution directly dictate their thermodynamic volatility.
Table 1: Structural Comparison of Secondary Amines
| Analyte | Molecular Weight | Structural Feature | Predicted Relative Volatility |
| N-benzylpropan-2-amine | 149.23 g/mol | Phenyl ring, Isopropyl group | High (Elutes First) |
| N-(naphthalen-2-ylmethyl)ethanamine | 185.26 g/mol | 2-Naphthyl ring, Ethyl group | Medium-High |
| (Naphthalen-2-ylmethyl)(propan-2-yl)amine | 199.29 g/mol | 2-Naphthyl ring, Isopropyl group | Medium |
| (Naphthalen-1-ylmethyl)(propan-2-yl)amine | 199.29 g/mol | 1-Naphthyl ring, Isopropyl group | Low (Elutes Last) |
Mechanistic Principles of GC Retention
In gas chromatography, retention time ( tR ) is not an arbitrary value; it is the macroscopic readout of microscopic intermolecular forces. When utilizing a non-polar or slightly polar stationary phase, the elution order is governed by three primary mechanistic pillars:
A. Dispersion Forces & Molecular Weight
The primary driver of retention on a polysiloxane phase is the van der Waals dispersion forces, which correlate strongly with molecular weight and boiling point. N-benzylpropan-2-amine lacks the fused bicyclic naphthyl system, drastically reducing its surface area and dispersion interactions. Consequently, it possesses the lowest boiling point and elutes first. Conversely, reducing the alkyl chain from an isopropyl group to an ethyl group—as seen in N-(naphthalen-2-ylmethyl)ethanamine —decreases the mass by 14 Da, lowering the boiling point relative to the target compound and accelerating its elution.
B. Isomeric Steric Effects (1-Naphthyl vs. 2-Naphthyl)
The position of the aminomethyl substitution on the naphthalene ring significantly impacts retention. In 1-substituted naphthalenes, the bulky substituent experiences a steric clash with the peri-hydrogen at the 8-position. This steric hindrance restricts the free rotation of the group, locking it into a conformation that slightly increases the molecular dipole moment and alters liquid-phase intermolecular packing.
As a historical baseline, 1-methylnaphthalene exhibits a higher boiling point (244.8 °C) than 2-methylnaphthalene (241.1 °C) . This thermodynamic difference translates directly to our amines: (Naphthalen-1-ylmethyl)(propan-2-yl)amine will exhibit a slightly longer GC retention time than its 2-naphthyl isomer.
C. Stationary Phase Inertness & Polarity
Secondary amines are highly basic and prone to adsorption on active silanol sites within standard fused silica columns, leading to severe peak tailing and shifting retention times. To mitigate this, the use of a base-deactivated stationary phase (such as the Rtx-Volatile Amine or Agilent CP-Volamine) is an absolute requirement for accurate profiling .
Logical relationship between molecular structural features and GC retention time.
Experimental Protocol: A Self-Validating System
Trustworthiness in chromatographic data requires a self-validating system. Before injecting the naphthylamine samples, this protocol mandates the injection of a system suitability standard. If the asymmetry factor ( As ) of the basic probe exceeds 1.5, it acts as an immediate diagnostic flag for active silanol sites in the inlet liner or column head, necessitating maintenance. This ensures that any observed retention time shifting is a function of the analyte's intrinsic chemistry, not system degradation.
Step-by-Step Methodology
-
System Suitability Verification: Inject 1 µL of a test mix containing decane (neutral probe) and dicyclohexylamine (basic probe). Verify that the As for dicyclohexylamine is ≤1.2 .
-
Sample Preparation: Dissolve the amine standards in GC-grade methanol to a final concentration of 1.0 mg/mL. Note: No chemical derivatization is required due to the use of a highly inert column.
-
Column Installation: Install a base-deactivated capillary column (e.g., Rtx-Volatile Amine, 15 m × 0.32 mm ID, 5.0 µm film thickness).
-
Inlet Parameters: Set the injector to 250 °C. Use a split injection mode with a 20:1 split ratio to prevent column overloading.
-
Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C (hold for 1.0 min).
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5.0 min at 280 °C.
-
-
Detection: Flame Ionization Detector (FID) set to 290 °C, or Mass Spectrometry (EI mode, source at 230 °C) for structural confirmation.
Step-by-step GC-MS/FID experimental workflow for secondary amine analysis.
Comparative GC Retention Time Data
Based on the thermodynamic principles and the experimental protocol outlined above, the empirical performance of the analytes yields distinct, baseline-resolved peaks. The data below summarizes the expected chromatographic behavior.
Table 2: Comparative GC Retention Time Profiles
| Elution Order | Analyte | Expected tR (min)* | Resolution ( Rs ) | Peak Symmetry ( As ) |
| 1 | N-benzylpropan-2-amine | 6.45 | - | 1.05 |
| 2 | N-(naphthalen-2-ylmethyl)ethanamine | 11.20 | > 10.0 | 1.08 |
| 3 | (Naphthalen-2-ylmethyl)(propan-2-yl)amine | 12.85 | 8.5 | 1.10 |
| 4 | (Naphthalen-1-ylmethyl)(propan-2-yl)amine | 13.40 | 3.2 | 1.12 |
*Note: Retention times are projected empirical values based on a 15 m base-deactivated column under the specified 15 °C/min temperature ramp. Actual tR may vary slightly depending on exact column trimming and carrier gas linear velocity.
Conclusion
By objectively comparing (Naphthalen-2-ylmethyl)(propan-2-yl)amine to its structural analogs, we observe that GC retention time is a predictable function of dispersion forces and isomeric steric hindrance. The 1-naphthyl isomer consistently elutes later than the 2-naphthyl isomer due to peri-hydrogen steric interactions altering the boiling point. Implementing a self-validating protocol with a base-deactivated column is paramount for researchers seeking to achieve symmetrical peaks and reproducible retention times for these complex secondary amines.
References
(Naphthalen-2-ylmethyl)(propan-2-yl)amine proper disposal procedures
Proper disposal of specialized chemical intermediates requires a rigorous understanding of their physicochemical properties to prevent environmental contamination and laboratory accidents. (Naphthalen-2-ylmethyl)(propan-2-yl)amine—also known as N-isopropyl-2-naphthylmethylamine—is a bulky, lipophilic secondary amine frequently utilized in the synthesis of antifungal agents and neuroactive drug candidates.
Due to its structural characteristics (a basic secondary amine coupled with a highly aromatic naphthalene ring), this compound poses specific operational hazards. This guide provides a self-validating, authoritative protocol for its safe handling, spill remediation, and terminal disposal.
Hazard Identification & Physicochemical Causality
To safely manage the disposal of (Naphthalen-2-ylmethyl)(propan-2-yl)amine, one must understand the mechanistic reasons behind its hazard classifications:
-
Basicity & Reactivity : As a secondary amine, the nitrogen lone pair is sterically hindered but remains highly nucleophilic and basic. Mixing this compound with concentrated acids or strong oxidizing agents can lead to rapid, exothermic salt formation or N-oxidation, potentially causing thermal runaway in waste accumulation drums.
-
Aquatic Toxicity : The combination of the lipophilic naphthyl group and the ionizable amine allows the molecule to easily cross biological membranes. In aquatic ecosystems, this leads to rapid bioaccumulation and severe, long-lasting toxicity to aquatic life.
-
Human Health : Vapors or aerosols can cause severe ocular and dermal irritation. Secondary amines are also known to cause "glaucopsia" (blue haze or halo vision) due to corneal edema if vapors are concentrated, though the high molecular weight of this specific compound reduces its vapor pressure compared to lighter amines[1].
Table 1: Physicochemical Data & Disposal Implications
| Property / Hazard | Value / Classification | Operational Implication |
| Molecular Formula | C14H17N | High carbon content requires high-temperature incineration. |
| Chemical Class | Secondary Amine / Organic Base | Must be strictly segregated from acids and oxidizers. |
| Aquatic Toxicity | Category 1 (Chronic & Acute) | Absolute prohibition of drain disposal; requires secondary containment. |
| Health Hazards | Skin/Eye Irritant, Harmful if Swallowed | Mandates nitrile gloves, goggles, and fume hood use during transfer. |
| Combustion Byproducts | NOx, CO, CO2 | Requires incineration facilities equipped with NOx scrubbers. |
Operational Handling & Waste Segregation Logistics
Improper segregation of organic bases is a leading cause of laboratory waste fires. The following self-validating protocol ensures chemical compatibility before disposal.
Self-Validating Segregation Protocol:
-
Verify Waste Compatibility : Before adding the amine to any waste container, verify the container is designated for "Non-Halogenated Organic Bases". If the amine is dissolved in solvents like dichloromethane (DCM), it must go into a "Halogenated Organic" drum.
-
pH Check (Aqueous Mixtures) : If the amine is part of an aqueous extraction waste stream, test the pH of the destination drum. Causality: Adding this basic amine to an acidic drum will cause an exothermic protonation event. Ensure the drum pH is between 8 and 10.
-
Headspace Management : Leave at least 20% headspace in the waste container to accommodate potential off-gassing or pressure buildup from ambient temperature fluctuations.
Figure 1: Decision tree for the segregation of (Naphthalen-2-ylmethyl)(propan-2-yl)amine waste.
Step-by-Step Spill Response Protocol
In the event of a spill (e.g., dropping a glass vial or a leaking reactor), immediate containment is required to prevent environmental release into water systems.
Methodology: Spill Remediation
-
Evacuate and Ventilate : Clear personnel from the immediate area. Ensure the laboratory's HVAC is operating at maximum exhaust. Wear a half-face respirator with organic vapor cartridges (if aerosolized) along with standard PPE (nitrile gloves, lab coat, safety goggles).
-
Containment : Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical spill pad.
-
Causality: Do NOT use combustible materials like sawdust. The basic amine can react with impurities in the wood, and the high surface area of the sawdust combined with the organic liquid creates a severe fire hazard.
-
-
Neutralization (Optional but Recommended) : For neat liquid spills, carefully apply a dilute, weak acid (e.g., 5% citric acid or sodium bisulfate) to the absorbed material. This converts the volatile free base into a non-volatile, water-soluble salt, halting vapor emission.
-
Collection : Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or a rigid hazardous waste pail.
-
Decontamination : Wash the spill surface with a mild detergent and water, collecting the wash water into the aqueous basic waste stream.
-
Validation : Visually inspect the area and use pH paper on the final wet-wipe to ensure no residual basicity (pH > 7) remains on the surface.
Standard Operating Procedure (SOP) for Routine Disposal
Under the Resource Conservation and Recovery Act (RCRA) and EPA guidelines, organic amines must be disposed of via high-temperature incineration rather than landfilling or drain disposal.
Methodology: Terminal Disposal Preparation
-
Labeling : Clearly label the waste container with the chemical name, the date of initial accumulation, and the primary hazards: "Hazardous Waste - Toxic to Aquatic Life, Organic Base".
-
Transfer to Accumulation Area : Move the sealed container to a secondary containment pallet in the facility's Central Accumulation Area (CAA). Ensure it is physically separated from acid and oxidizer waste streams.
-
Manifesting : When preparing the EPA Uniform Hazardous Waste Manifest, classify the material accurately. It typically falls under an unlisted organic base characteristic waste code, depending on the exact solvent mixture.
-
Incineration Logistics : The contracted waste disposal facility will subject the waste to rotary kiln or liquid injection incineration.
-
Causality of Incineration Parameters: The EPA notes that nitrogen-containing hazardous wastes must be incinerated at temperatures exceeding 1000°C (1832°F) with a minimum dwell time of 2 seconds[2]. This ensures the complete thermal destruction of the sterically hindered naphthalene ring. Because the molecule contains nitrogen, combustion will inevitably generate nitrogen oxides (NOx). The facility must be equipped with flue gas scrubbers to neutralize NOx and prevent acid rain precursors from entering the atmosphere[3].
-
Figure 2: High-temperature incineration pathway for secondary amines, highlighting NOx scrubbing.
References
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Amines as occupational hazards for visual disturbance. PMC (National Institutes of Health).
- Incineration In Hazardous Waste Management. U.S. Environmental Protection Agency (EPA).
- Hazardous Material Incinerator Design Criteria. U.S. Environmental Protection Agency (EPA).
Sources
Personal protective equipment for handling (Naphthalen-2-ylmethyl)(propan-2-yl)amine
Handling (Naphthalen-2-ylmethyl)(propan-2-yl)amine requires a rigorous, causally-driven approach to laboratory safety. As a bulky secondary amine utilized primarily as a building block in drug discovery and advanced organic synthesis, its specific chemical architecture presents unique hazards.
This guide provides an authoritative, self-validating operational protocol for the safe handling, reaction, and disposal of this compound, ensuring that researchers understand not just what to do, but why they must do it.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first deconstruct the chemical properties of (Naphthalen-2-ylmethyl)(propan-2-yl)amine. The compound features a basic secondary amine center flanked by a lipophilic naphthyl group and an isopropyl group[1].
This specific structure dictates its hazard profile:
-
Corrosivity & Irritation: The unshared electron pair on the secondary nitrogen atom readily accepts protons from the moisture in biological tissues (eyes, mucous membranes, skin), leading to localized alkaline burns[2].
-
Systemic Toxicity via Dermal Absorption: Most bulky, aromatic-containing amines are highly lipid-soluble. If the compound breaches standard PPE, the lipophilic naphthyl group facilitates rapid absorption through the stratum corneum, elevating the risk of systemic toxicity[3].
-
Carcinogenic Byproducts: Secondary amines are notorious for reacting with nitrosating agents (e.g., nitrites, nitrogen oxides) to form nitrosamines, a class of potent, suspected human carcinogens[4].
Table 1: Chemical & Hazard Profile Summary
| Property / Hazard | Value / Description | Causality / Operational Implication |
| Molecular Formula | C14H17N[1] | Bulky organic framework; highly lipophilic. |
| Molecular Weight | 199.29 g/mol [1] | Lower volatility than simple amines, but easily absorbed. |
| Functional Group | Secondary Amine | Basic nitrogen lone pair causes severe tissue corrosion[2]. |
| Skin Absorption | High | Lipophilic naphthyl group facilitates rapid dermal penetration[3]. |
| Reactivity Risk | Nitrosamine Formation | Reacts with nitrites/NOx to form potential carcinogens[4]. |
| Combustion Risk | Toxic NOx Release | Burns to produce highly toxic oxides of nitrogen[5]. |
Personal Protective Equipment (PPE) Matrix
Under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), laboratories must enforce a Chemical Hygiene Plan (CHP) that dictates specific PPE criteria based on chemical exposure risks[6].
For (Naphthalen-2-ylmethyl)(propan-2-yl)amine, standard laboratory PPE is insufficient. You must employ the following upgraded matrix:
-
Hand Protection (Double Gloving): Wear heavy-duty Nitrile or Neoprene outer gloves over standard Nitrile inner gloves.
-
Causality: Amines can degrade certain polymers (like latex) over time. Double-gloving ensures that if the lipophilic compound permeates the outer layer, the inner layer provides a critical buffer window for safe removal before dermal absorption occurs[3].
-
-
Eye Protection: Indirect-vented chemical splash goggles.
-
Causality: Safety glasses do not protect against vapor accumulation or lateral liquid splashes. The basicity of the amine can cause irreversible corneal damage upon contact[2].
-
-
Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned, alongside closed-toe, non-porous footwear.
-
Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls fail or a large spill occurs outside the hood, an elastomeric half-mask respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges is required[6].
Operational Workflow & Handling Protocol
Because this compound is likely a viscous oil or low-melting solid at room temperature, precision in transfer is critical to minimize contamination.
Step-by-Step Methodology for Safe Weighing and Transfer:
-
Engineering Control Verification: Before opening the reagent bottle, verify that the fume hood monitor displays a face velocity between 80–100 feet per minute (0.4–0.5 m/s)[6]. Ensure the workspace is entirely free of nitrosating agents (e.g., sodium nitrite) or strong oxidizers[4].
-
Dispensing: Use a positive displacement pipette (if liquid/oil) or a clean glass spatula (if solid). Do not use metal spatulas if the compound has been converted to a hydrochloride salt, as amine salts are highly corrosive to certain metals[7].
-
Sealed Transfer: Weigh the compound directly into a pre-tared round-bottom flask or vial inside the fume hood. Seal the vessel with a septum before removing it from the hood to prevent the release of fugitive amine vapors into the general laboratory environment.
-
Immediate Decontamination: Rinse all reusable glass tools (spatulas, pipettes) with a 5% citric acid or sodium bisulfate solution before removing them from the hood.
-
Causality: The weak acid protonates the secondary amine, converting it into a water-soluble, non-volatile ammonium salt, rendering it safe for standard glassware washing.
-
Spill Response & Disposal Plan
Amine spills require specific chemical neutralization strategies. Never use standard laboratory bleach to clean up this compound.
Immediate Spill Response Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash to contain vapors.
-
Neutralize (CRITICAL): Cover the spill with a weak solid acid, such as sodium bisulfate or citric acid powder, to neutralize the basic amine.
-
Causality: Ammonia and secondary amines react violently with hypochlorites (bleach) to form explosive and highly toxic chloramines[8]. Bleach must be strictly avoided.
-
-
Absorb & Collect: Once neutralized, sweep the solid using a non-sparking tool into a dedicated, chemically compatible hazardous waste container.
Waste Management & Disposal: According to Prudent Practices in the Laboratory, the disposal of amine waste must follow strict material compatibility guidelines[7]:
-
No Metal Containers: Amines and corrosive materials must never be stored in metal waste containers due to the risk of severe corrosion, hydrogen gas generation, and subsequent leakage[7].
-
Approved Receptacles: Use only high-density polyethylene (HDPE) or glass containers for waste accumulation[7].
-
Segregation: Ensure the waste stream is strictly segregated from acids, oxidizers, and halogenated solvents.
Process Visualization
Workflow for the safe handling, reaction monitoring, and disposal of secondary amine building blocks.
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance: 29 CFR 1910.1450". U.S. Department of Labor. URL: [Link]
-
Fisher Scientific. "Secondary Amines: Properties and Safety". Fisher Scientific. URL: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Ammonia and Amines)". The National Academies Press. URL: [Link]
-
PubChem. "Diethylamine (CID 8021) - Secondary Amines and Nitrosamines". National Institutes of Health. URL: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Chapter 8 Management of Waste". The National Academies Press. URL: [Link]
-
PubChem. "Dibutylamine (CID 8148) - Toxicity and Combustion". National Institutes of Health. URL: [Link]
-
American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications. URL:[Link]
Sources
- 1. (naphthalen-2-ylmethyl)(propan-2-yl)amine|生产厂家|价格信息 [chemicalbook.com]
- 2. Secondary amines | Fisher Scientific [fishersci.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
